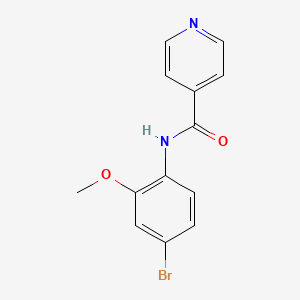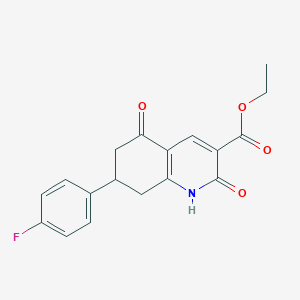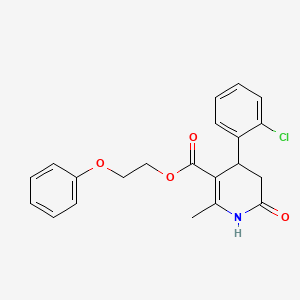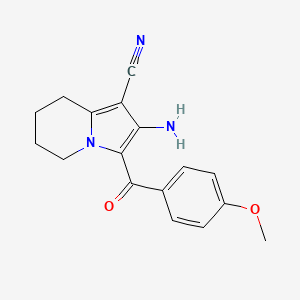
2-(4-chlorophenyl)-1-(phenylsulfonyl)pyrrolidine
Übersicht
Beschreibung
2-(4-chlorophenyl)-1-(phenylsulfonyl)pyrrolidine, commonly known as CPSP, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPSP belongs to the class of pyrrolidine derivatives and has a molecular weight of 357.87 g/mol.
Wirkmechanismus
The mechanism of action of CPSP involves the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of viral replication. CPSP binds to the active site of COX-2 and inhibits its activity, thereby reducing the production of pro-inflammatory mediators. In cancer cells, CPSP induces apoptosis by activating the caspase pathway. In viral infections, CPSP inhibits viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects
CPSP has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). CPSP has also been found to reduce the expression of COX-2 and prostaglandin E2 (PGE2), which are involved in the inflammatory response. In cancer cells, CPSP induces apoptosis by activating the caspase pathway. In viral infections, CPSP inhibits viral replication by interfering with viral DNA synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
CPSP has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. CPSP is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one of the limitations is that CPSP has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, CPSP has not been extensively tested in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on CPSP. One direction is to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a cancer therapy. Further research is also needed to investigate the safety and efficacy of CPSP in vivo. Additionally, the development of more efficient synthesis methods and modifications of the chemical structure of CPSP may lead to the discovery of more potent derivatives with improved therapeutic properties.
Conclusion
In conclusion, CPSP is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. CPSP has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. The mechanism of action of CPSP involves the inhibition of COX-2 activity, induction of apoptosis in cancer cells, and inhibition of viral replication. CPSP has several advantages and limitations for lab experiments, and there are several future directions for research on CPSP.
Wissenschaftliche Forschungsanwendungen
CPSP has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. CPSP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This makes CPSP a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
CPSP has also been found to inhibit the growth of cancer cells. Studies have shown that CPSP induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. This makes CPSP a potential candidate for cancer therapy.
Additionally, CPSP has been found to have anti-viral properties. It has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). This makes CPSP a potential candidate for the treatment of viral infections.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-14-10-8-13(9-11-14)16-7-4-12-18(16)21(19,20)15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQGFKZKOZCQEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4704035.png)
![methyl 3-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B4704043.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-fluorophenyl)urea](/img/structure/B4704064.png)

![diethyl [5-(4-methyl-1-piperidinyl)-2-(1-naphthyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B4704073.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4704098.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B4704113.png)
![6-benzyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4704119.png)
![methyl 2-[(N,N-dimethylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4704121.png)
![2-oxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)propanamide](/img/structure/B4704126.png)
